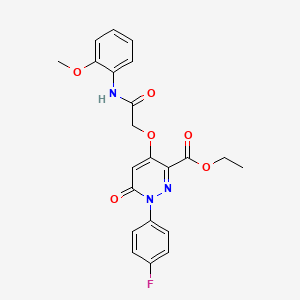
Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20FN3O6 and its molecular weight is 441.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyridazine core with various substituents that may influence its biological activity. The presence of the 4-fluorophenyl and methoxyphenyl groups is noteworthy, as these moieties can enhance lipophilicity and potentially improve bioavailability.
Mechanisms of Biological Activity
Research into similar compounds has indicated that modifications in the dihydropyridazine structure can lead to diverse pharmacological effects. The following mechanisms are hypothesized for the compound's biological activity:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, certain derivatives have demonstrated selective inhibition of Met kinase, leading to tumor stasis in xenograft models .
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Analogous compounds have shown promising results in inducing apoptosis in cancer cells, which could be a mechanism through which this compound exerts its effects .
In Vitro Studies
- Cytotoxicity Assays : In vitro assays have indicated that ethyl derivatives related to this compound can significantly reduce cell viability in human cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Studies on related compounds have revealed that they may induce apoptosis through mitochondrial pathways and caspase activation, highlighting the potential for this compound to act similarly .
In Vivo Studies
- Xenograft Models : Research on structurally similar compounds has demonstrated their ability to suppress tumor growth in vivo. For instance, a related dihydropyridazine derivative showed complete tumor stasis in a gastric carcinoma xenograft model following oral administration .
- Pharmacokinetics and Safety Profiles : Investigations into pharmacokinetic properties have indicated favorable absorption and distribution characteristics for compounds within this chemical class, suggesting potential for clinical application .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)15-10-8-14(23)9-11-15)32-13-19(27)24-16-6-4-5-7-17(16)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWMNGUIBXYJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













